molecular formula C18H15NO4 B12931946 4-Carbamoylbenzyl 2H-chromene-3-carboxylate

4-Carbamoylbenzyl 2H-chromene-3-carboxylate

Cat. No.: B12931946
M. Wt: 309.3 g/mol
InChI Key: QXHXUPIDLANNCT-UHFFFAOYSA-N
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Description

4-Carbamoylbenzyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoylbenzyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-carbamoylbenzyl alcohol with 2H-chromene-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoylbenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Carbamoylbenzyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Carbamoylbenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate into DNA can lead to anticancer activity by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: These compounds share the chromene core and exhibit similar chemical reactivity and biological activities.

    4H-chromene derivatives: These compounds have a different arrangement of the chromene ring but can also exhibit similar properties.

    Coumarins: These compounds are structurally related to chromenes and have a wide range of biological activities.

Uniqueness

4-Carbamoylbenzyl 2H-chromene-3-carboxylate is unique due to the presence of the carbamoylbenzyl group, which can enhance its solubility, stability, and biological activity compared to other chromene derivatives. This structural feature allows for more specific interactions with molecular targets, potentially leading to improved therapeutic properties.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(4-carbamoylphenyl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H15NO4/c19-17(20)13-7-5-12(6-8-13)10-23-18(21)15-9-14-3-1-2-4-16(14)22-11-15/h1-9H,10-11H2,(H2,19,20)

InChI Key

QXHXUPIDLANNCT-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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